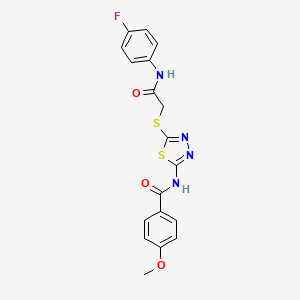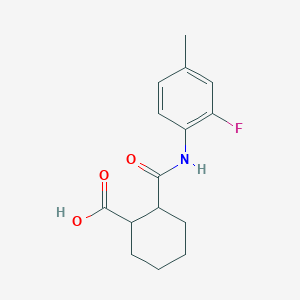
2-((2-Fluoro-4-methylphenyl)carbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluoro-4-methylphenyl)carbamoyl)cyclohexanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexanecarboxylic acid core and a fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Fluoro-4-methylphenyl)carbamoyl)cyclohexanecarboxylic acid typically involves the following steps:
Preparation of 2-Fluoro-4-methylphenyl isocyanate: This intermediate can be synthesized through the reaction of 2-fluoro-4-methylphenol with phosgene.
Reaction with Cyclohexanecarboxylic Acid: The isocyanate group is then reacted with cyclohexanecarboxylic acid under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions at the fluorine or methyl groups can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Phenolic acids and quinones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-((2-Fluoro-4-methylphenyl)carbamoyl)cyclohexanecarboxylic acid can be used to study enzyme inhibition and protein interactions. Its fluorinated group can enhance binding affinity and specificity.
Medicine: This compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 2-((2-Fluoro-4-methylphenyl)carbamoyl)cyclohexanecarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparación Con Compuestos Similares
2-((2-Fluoro-4-methylphenyl)acetic acid: This compound is structurally similar but lacks the carbamoyl group.
2-((2-Fluoro-4-methylphenyl)ethanol: This compound has an ethyl group instead of the carboxylic acid group.
Uniqueness: 2-((2-Fluoro-4-methylphenyl)carbamoyl)cyclohexanecarboxylic acid is unique due to its combination of a fluorinated phenyl group and a cyclohexanecarboxylic acid moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-[(2-fluoro-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHILEZPERGZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
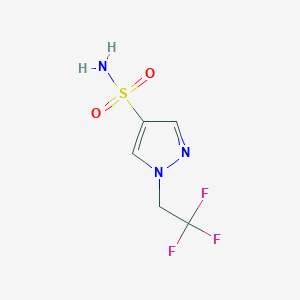
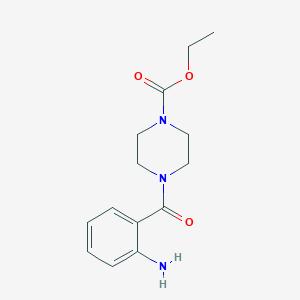
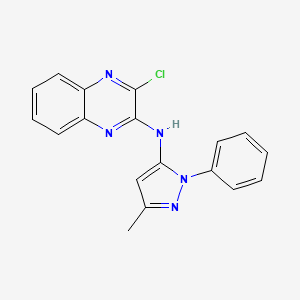
![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)
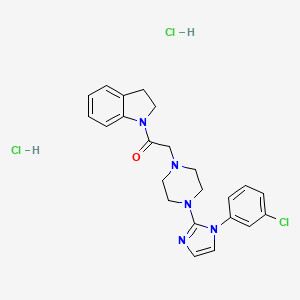
![3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
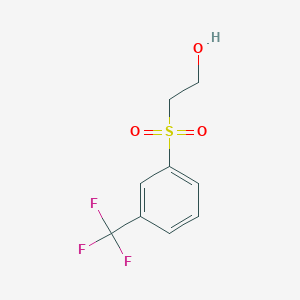
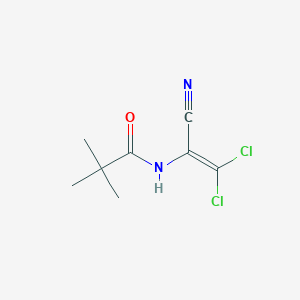
![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)

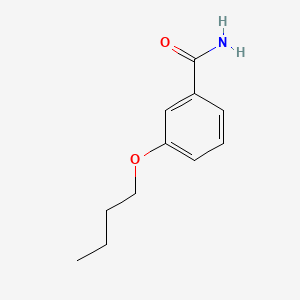
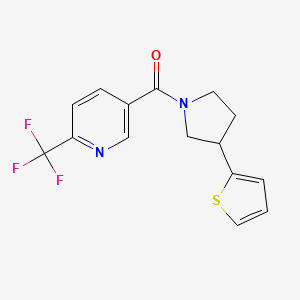
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)
